Pyrrolidine, 1-(isocyanoacetyl)-
Overview
Description
Pyrrolidine, 1-(isocyanoacetyl)-, also known as Pyrrolidine-1-carbonitrile, is a chemical compound with the formula C7H10N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of Pyrrolidine, 1-(isocyanoacetyl)- consists of a five-membered pyrrolidine ring. This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions. For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Physical And Chemical Properties Analysis
Pyrrolidine, 1-(isocyanoacetyl)- has a molecular weight of 138.1671 . The physicochemical parameters of pyrrolidine compounds can be modified by introducing heteroatomic fragments in these molecules .Scientific Research Applications
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Pyrrolo[3,4-c]pyridine derivatives, which share structural similarities with "Pyrrolidine, 1-(isocyanoacetyl)-", have demonstrated a broad spectrum of pharmacological properties. These compounds have been explored for their potential in treating diseases of the nervous and immune systems due to their analgesic and sedative effects. Moreover, their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been recognized, showcasing their versatility in various therapeutic areas (Wójcicka & Redzicka, 2021).
Cycloaddition Reactions and Synthesis of Pyrrolidines
Pyrrolidines, including those synthesized from "Pyrrolidine, 1-(isocyanoacetyl)-", play a crucial role in medicinal chemistry. The study of their synthesis through [3+2] cycloaddition reactions, especially involving N-methyl azomethine ylide and various substrates, has led to the creation of compounds with significant biological effects. These compounds find applications in medicine, as dyes, and in agrochemical substances, highlighting their importance in both scientific and industrial fields (Żmigrodzka et al., 2022).
Organocatalyst-mediated Reactions
The use of "Pyrrolidine, 1-(isocyanoacetyl)-" in organocatalyst-mediated reactions has been studied for the enantioselective synthesis of complex molecules. For instance, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine has shown efficacy as an organocatalyst in asymmetric intramolecular aldol reactions. This application underscores the potential of pyrrolidine derivatives in facilitating the synthesis of enantiomerically enriched products, which are valuable in drug development and other areas of chemistry (Hayashi et al., 2007).
Environmental Applications
Beyond medicinal chemistry, pyridine derivatives, related to "Pyrrolidine, 1-(isocyanoacetyl)-", have been investigated for environmental applications. Research on the degradation mechanisms of pyridine in drinking water using dielectric barrier discharge (DBD) systems has shown promising results. This study indicates the potential of pyrrolidine and its derivatives in the removal of hazardous compounds from water, contributing to safer drinking water and environmental protection (Li et al., 2017).
Safety And Hazards
Future Directions
Pyrrolidine compounds have shown promising biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that pyrrolidine compounds can be some of the best sources of pharmacologically active lead compounds, guiding medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-isocyano-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-6-7(10)9-4-2-3-5-9/h2-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPZNVNPIFWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217783 | |
Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-(isocyanoacetyl)- | |
CAS RN |
67434-30-4 | |
Record name | 2-Isocyano-1-(1-pyrrolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67434-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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